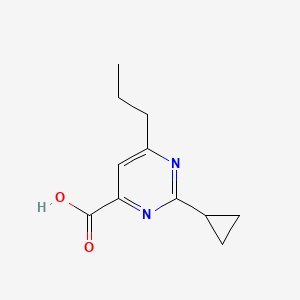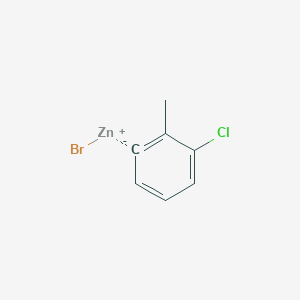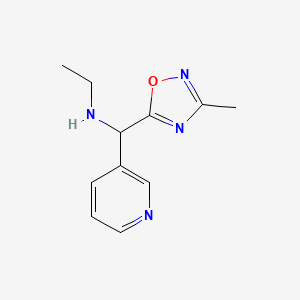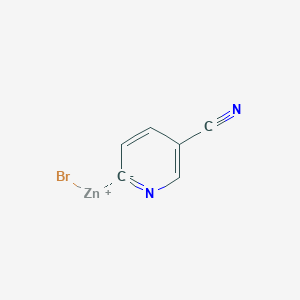
(5-Cyanopyridin-2-yl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyanopyridin-2-yl)Zinc bromide is an organozinc compound that features a pyridine ring substituted with a cyano group at the 5-position and a zinc bromide moiety at the 2-position. This compound is of significant interest in organic synthesis due to its utility in various cross-coupling reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(5-Cyanopyridin-2-yl)Zinc bromide can be synthesized through the reaction of 5-cyanopyridine with a zinc reagent, such as zinc bromide, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the formation of a Grignard reagent, which then reacts with zinc bromide to yield the desired organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, solvent purity, and reagent concentrations, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Cyanopyridin-2-yl)Zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like THF or dimethylformamide (DMF).
Oxidative Addition: This reaction involves the addition of an electrophilic organic group to the zinc compound, facilitated by a palladium catalyst.
Transmetalation: This process involves the transfer of the organic group from zinc to another metal, such as palladium, under suitable conditions.
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(5-Cyanopyridin-2-yl)Zinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly those involving pyridine derivatives.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of (5-Cyanopyridin-2-yl)Zinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst facilitates the addition of the organic group to the zinc compound.
Transmetalation: The organic group is transferred from zinc to palladium.
Reductive Elimination: The final product is formed through the elimination of the palladium catalyst, resulting in the formation of a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Chloropyridin-2-yl)Zinc bromide: Similar in structure but with a chlorine substituent instead of a cyano group.
(5-Bromopyridin-2-yl)Zinc bromide: Features a bromine substituent at the 5-position.
(5-Methylpyridin-2-yl)Zinc bromide: Contains a methyl group at the 5-position.
Uniqueness
(5-Cyanopyridin-2-yl)Zinc bromide is unique due to the presence of the cyano group, which can influence the electronic properties of the pyridine ring and affect the reactivity of the compound in various chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where specific electronic effects are desired.
Propriétés
Formule moléculaire |
C6H3BrN2Zn |
|---|---|
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
bromozinc(1+);2H-pyridin-2-ide-5-carbonitrile |
InChI |
InChI=1S/C6H3N2.BrH.Zn/c7-4-6-2-1-3-8-5-6;;/h1-2,5H;1H;/q-1;;+2/p-1 |
Clé InChI |
PECYQSARTCQGJU-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CN=[C-]1)C#N.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


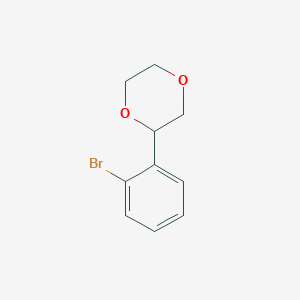

![Methyl 2-chloro-7-isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14883392.png)
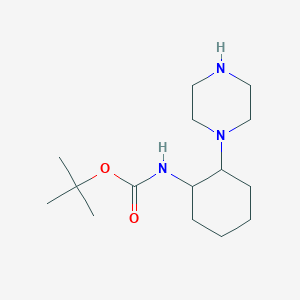
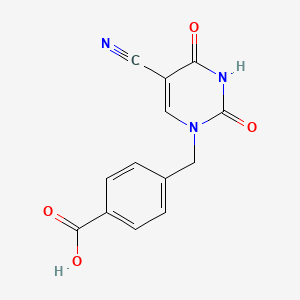
![3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine](/img/structure/B14883410.png)


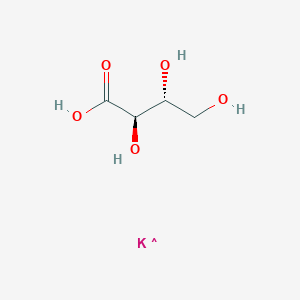
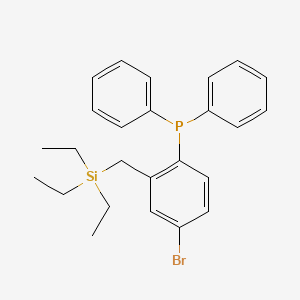
![8-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14883430.png)
